1-Methyl-1H-imidazol-3-ium Hexafluorophosphate
Overview
Description
1-Methyl-1H-imidazol-3-ium Hexafluorophosphate is an organic compound with the molecular formula C4H7F6N2P. It is a white to light yellow powder or crystal that is highly soluble in water and other polar solvents. This compound is part of the imidazolium family, which is known for its stability and versatility in various chemical reactions .
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-methylimidazole, has been found to interact with myoglobin in humans and sensor protein fixl in bradyrhizobium japonicum .
Mode of Action
It’s structurally similar compound, 1-methylimidazole, serves as a reserve supply of oxygen and facilitates the movement of oxygen within muscles .
Action Environment
Ionic liquids like 1-Methyl-1H-imidazol-3-ium Hexafluorophosphate exhibit unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These properties can be influenced by environmental factors such as temperature and humidity. For instance, 1-Ethyl-3-methylimidazolium hexafluorophosphate, a similar ionic liquid, is sensitive to moisture .
Preparation Methods
1-Methyl-1H-imidazol-3-ium Hexafluorophosphate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylimidazole with hexafluorophosphoric acid. The reaction is typically carried out under inert gas conditions to prevent moisture and air from affecting the product . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield through rigorous control of reaction conditions .
Chemical Reactions Analysis
1-Methyl-1H-imidazol-3-ium Hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium salts.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Common reagents used in these reactions include hexafluorophosphoric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-1H-imidazol-3-ium Hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring ionic liquids.
Biology: This compound is employed in the study of enzyme mechanisms and as a stabilizing agent for proteins.
Medicine: Research has explored its potential use in drug delivery systems due to its solubility and stability.
Industry: It is utilized in electrochemical applications, including batteries and capacitors, due to its ionic conductivity
Comparison with Similar Compounds
1-Methyl-1H-imidazol-3-ium Hexafluorophosphate can be compared with other imidazolium-based compounds such as:
1-Ethyl-3-methylimidazolium Hexafluorophosphate: Similar in structure but with an ethyl group instead of a methyl group, leading to different solubility and reactivity properties.
1-Butyl-3-methylimidazolium Hexafluorophosphate: Contains a butyl group, which affects its viscosity and ionic conductivity.
1-Hexyl-3-methylimidazolium Hexafluorophosphate: The hexyl group provides higher hydrophobicity and different electrochemical properties.
These comparisons highlight the unique properties of this compound, particularly its balance of solubility, stability, and reactivity .
Properties
IUPAC Name |
hydron;1-methylimidazole;hexafluorophosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.F6P/c1-6-3-2-5-4-6;1-7(2,3,4,5)6/h2-4H,1H3;/q;-1/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAKMAOIAORJHJ-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CN1C=CN=C1.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F6N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57367-08-5 | |
Record name | 1-Methyl-1H-imidazol-3-ium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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